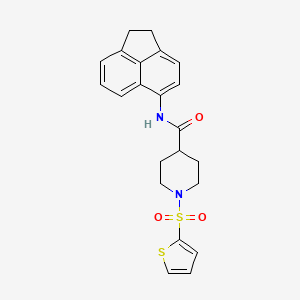

![molecular formula C12H17N7O2 B6494728 4-[7-(morpholin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]morpholine CAS No. 1334370-93-2](/img/structure/B6494728.png)

4-[7-(morpholin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]morpholine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-[7-(Morpholin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]morpholine is an organic compound which is composed of nitrogen, oxygen, hydrogen and carbon atoms. It is a heterocyclic compound and is classified as a morpholine derivative. Morpholine derivatives are widely used in the pharmaceutical industry due to their diverse range of applications. Morpholine derivatives are known for their hydrophilic properties, which makes them suitable for use in a variety of pharmaceutical applications.

Wirkmechanismus

Target of Action

The primary target of the compound “4-[7-(morpholin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]morpholine” is Leucine-rich repeat kinase 2 (LRRK2) . LRRK2 has been genetically linked to Parkinson’s disease (PD) by genome-wide association studies (GWAS). The most common LRRK2 mutation, G2019S, which is relatively rare in the total population, gives rise to increased kinase activity .

Mode of Action

This compound acts as a kinase inhibitor for LRRK2 . It binds to the kinase domain of LRRK2, thereby inhibiting its activity. This results in a decrease in the phosphorylation of downstream targets of LRRK2, altering the normal functioning of these proteins.

Pharmacokinetics

It is noted that the compound is abrain penetrant , suggesting that it can cross the blood-brain barrier. This is crucial for its effectiveness in treating neurological disorders like Parkinson’s disease.

Result of Action

The inhibition of LRRK2 kinase activity by this compound could potentially be useful in the treatment of Parkinson’s disease . By reducing the hyperactivity of LRRK2 caused by certain mutations, it may help alleviate the motor symptoms associated with this disease.

Vorteile Und Einschränkungen Für Laborexperimente

4-[7-(Morpholin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]morpholine has several advantages and limitations when used in laboratory experiments. One advantage is that it is a highly potent inhibitor of tyrosine kinase, which makes it a useful tool for studying the role of this enzyme in various biological processes. Additionally, it has a low toxicity profile, making it safe to use in laboratory experiments. However, it is not as stable as some other compounds, which can make it difficult to work with in some experiments. Additionally, it is not as widely available as some other compounds, which can make it difficult to obtain.

Zukünftige Richtungen

There are several potential future directions for 4-[7-(Morpholin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]morpholine research. One potential direction is to further study its mechanism of action and its potential applications in cancer therapy. Additionally, further research could be conducted to better understand its interactions with other proteins involved in the regulation of cell growth and division. Additionally, studies could be conducted to explore its potential applications as an enzyme inhibitor and its potential use in other therapeutic applications. Finally, further research could be conducted to explore its potential applications in drug discovery, as well as its potential use in other areas of research.

Synthesemethoden

The synthesis of 4-[7-(morpholin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]morpholine is usually achieved through the use of a three-step process. The first step involves the formation of the morpholine ring by the reaction of morpholine with a suitable acid. The second step involves the formation of the triazole ring by the reaction of the morpholine ring with a suitable electrophile. The third step involves the formation of the pyrimidine ring by the reaction of the triazole ring with a suitable nucleophile.

Wissenschaftliche Forschungsanwendungen

4-[7-(Morpholin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]morpholine is a versatile compound that has been used in a variety of scientific research applications. It has been used in the development of novel drugs, in the study of enzyme inhibitors, and as an inhibitor of the enzyme tyrosine kinase. It has also been used in the study of apoptosis and its role in cancer cell death. Additionally, it has been used in the study of the mechanism of action of the anti-cancer drug imatinib.

Eigenschaften

IUPAC Name |

4-(5-morpholin-4-yl-2H-triazolo[4,5-d]pyrimidin-7-yl)morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N7O2/c1-5-20-6-2-18(1)11-9-10(16-17-15-9)13-12(14-11)19-3-7-21-8-4-19/h1-8H2,(H,13,14,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZLIVAXYNYYCEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC3=NNN=C32)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine](/img/structure/B6494645.png)

![3-(3-oxo-3-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazin-1-yl}propyl)-3,4-dihydroquinazolin-4-one](/img/structure/B6494650.png)

![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide](/img/structure/B6494663.png)

![N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide](/img/structure/B6494679.png)

![1-(3,4-difluorobenzoyl)-N-[(3,4,5-trimethoxyphenyl)methyl]azetidine-3-carboxamide](/img/structure/B6494701.png)

![5-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B6494710.png)

![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B6494717.png)

![4-{5-[4-(2-methoxyphenyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}morpholine](/img/structure/B6494725.png)

![1-(furan-2-carbonyl)-4-[7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]piperazine](/img/structure/B6494731.png)

![N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B6494739.png)

![1-(1,3-benzothiazol-2-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-3-carboxamide](/img/structure/B6494747.png)

![2-(2-chlorophenoxy)-N-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)ethyl]propanamide](/img/structure/B6494754.png)